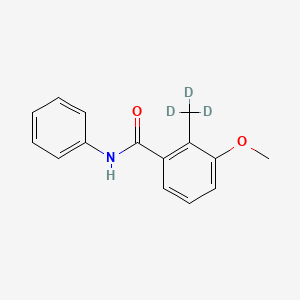

3-Methoxy-2-methyl-d3-N-phenylbenzamide

Descripción

3-Methoxy-2-methyl-d3-N-phenylbenzamide (CAS: 1020719-60-1) is a deuterated benzamide derivative with the molecular formula C₁₅²H₃H₁₂NO₂ and a molecular weight of 244.30 g/mol . This compound is a stable isotope-labeled analog of its non-deuterated counterpart, where three hydrogen atoms are replaced by deuterium at the methyl group. It is primarily utilized as a reference material in pharmaceutical and toxicological research, particularly in studies involving anti-HIV agents. The deuterium labeling enhances its utility in pharmacokinetic and metabolic studies, enabling precise tracking via mass spectrometry .

Propiedades

IUPAC Name |

3-methoxy-N-phenyl-2-(trideuteriomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-13(9-6-10-14(11)18-2)15(17)16-12-7-4-3-5-8-12/h3-10H,1-2H3,(H,16,17)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYLVZGGEKBZAB-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=CC=C1OC)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662080 | |

| Record name | 3-Methoxy-2-(~2~H_3_)methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-60-1 | |

| Record name | 3-Methoxy-2-(methyl-d3)-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-(~2~H_3_)methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in my search results.

- it is likely that chemists can synthesize it through various reactions involving appropriate starting materials.

Análisis De Reacciones Químicas

- The compound may undergo several types of reactions, including:

Substitution reactions: Involving replacement of functional groups or atoms.

Oxidation reactions: In which electrons are transferred from one molecule to another.

Reduction reactions: Involving the gain of electrons.

- Common reagents and conditions would depend on the specific reaction being performed.

- Major products formed from these reactions would vary based on the reaction type and conditions.

Aplicaciones Científicas De Investigación

- While detailed research on this specific compound is limited, benzamides in general have several applications:

Medicine: Some benzamides exhibit biological activity, including potential as antipsychotic drugs (e.g., sulpiride).

Chemistry: Benzamides serve as intermediates in organic synthesis.

Industry: Benzamides find use in various industrial processes.

Mecanismo De Acción

- Without specific information on this compound, we can’t provide a precise mechanism of action.

- benzamides often interact with receptors or enzymes in biological systems, affecting cellular processes.

Comparación Con Compuestos Similares

(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Features a 3-methylbenzamide core with an N-(2-hydroxy-1,1-dimethylethyl) substituent.

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, followed by X-ray crystallographic validation .

- Key Properties : Contains an N,O-bidentate directing group, making it suitable for metal-catalyzed C–H bond functionalization reactions .

- Application : Used in organic synthesis for chelation-assisted catalysis, contrasting with the deuterated compound’s role in biomedical research .

(b) 3-Acetoxy-2-methyl-N-(phenyl)benzamide

- Structure : Substituted with an acetoxy group at the 3-position and a methyl group at the 2-position.

- Synthesis : Derived from condensation reactions involving substituted benzaldehydes and hydrazides .

- Key Properties : The acetoxy group enhances electrophilic reactivity, enabling participation in nucleophilic substitution reactions.

- Application : Primarily explored in materials science and as intermediates for bioactive molecules, differing from the deuterated compound’s pharmacological focus .

(c) (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide

- Structure : Incorporates a thiazole ring fused with methoxyphenyl and benzamide groups.

- Synthesis : Achieved via cyclization reactions, with crystal structure confirmed by X-ray diffraction (mean σ(C–C) = 0.002 Å) .

- Key Properties : Exhibits planar geometry due to conjugation, enhancing stability in solid-state applications.

- Application : Studied for pesticidal activity (e.g., mepronil analogs) , contrasting with the deuterated compound’s anti-HIV applications .

Isotopic vs. Non-Isotopic Analogs

Pesticidal Benzamide Derivatives

- 2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide (Mepronil) : A fungicide with a methoxy-isopropyl group, structurally distinct from the deuterated compound’s methoxy-methyl motif .

- N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (EtoBenzanid) : Contains ethoxymethoxy and dichlorophenyl groups, optimized for herbicidal activity .

Key Research Findings

- Synthetic Flexibility: Benzamide derivatives are highly tunable. For example, isotopic labeling (as in the target compound) requires specialized deuterium sources, whereas non-isotopic analogs use conventional reagents .

- Biological Activity : Thiazole-containing benzamides (e.g., ) show pesticidal activity, while deuterated versions are tailored for biomedical applications .

- Structural Insights : X-ray crystallography confirms that substituents like methoxy or acetoxy groups influence molecular planarity and packing efficiency .

Actividad Biológica

3-Methoxy-2-methyl-d3-N-phenylbenzamide is a compound belonging to the benzamide class, characterized by a benzene ring linked to an amide group. Its molecular formula is with a molecular weight of 244.30 g/mol. This compound has garnered interest in medicinal chemistry due to the biological activities exhibited by related benzamides, particularly in pharmacological contexts.

Chemical Structure and Properties

The structural representation of this compound can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | 3-methoxy-N-phenyl-2-(trideuteriomethyl)benzamide |

| CAS Number | 1020719-60-1 |

| Molecular Formula | C₁₅H₁₂D₃NO₂ |

| Molecular Weight | 244.30 g/mol |

Antipsychotic Activity

Some benzamides have been recognized for their potential antipsychotic properties. For instance, compounds like sulpiride have shown efficacy in treating schizophrenia and other mental disorders by acting as dopamine receptor antagonists. The mechanism often involves modulation of neurotransmitter systems, particularly dopamine and serotonin pathways.

The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may interact with specific receptors or enzymes within biological systems. This interaction could influence various cellular processes, potentially leading to therapeutic effects similar to those observed with other benzamides.

Research Findings and Case Studies

Research on related compounds provides valuable context for understanding the potential biological activity of this compound:

- Inhibition Studies : A study involving similar benzamide derivatives demonstrated significant inhibition of certain enzyme activities, suggesting potential applications in disease modulation .

- Cytotoxicity Assays : Investigations into the cytotoxic effects of related compounds have shown that certain benzamides can induce apoptosis in cancer cell lines, indicating a possible avenue for cancer therapeutics .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other benzamides is useful:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.